![molecular formula C15H17N3O6 B321289 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321289.png)
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group, an amide linkage, and a nitrobenzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation of an alcohol or aldehyde precursor using reagents like potassium permanganate or chromium trioxide.
Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid with an amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Nitrobenzoyl Group: This step involves the nitration of benzoyl chloride followed by its reaction with the amide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like borane or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Carboxylic Acid: Formation of the corresponding alcohol.
Substitution Reactions: Formation of various substituted benzoyl derivatives.
科学的研究の応用
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid: shares structural similarities with other nitrobenzoyl derivatives and cyclohexane carboxylic acids.
Methylcyclohexane: A simpler cyclohexane derivative used as a solvent.
Intermetallic Compounds: Though not directly related, they share the concept of combining multiple elements to achieve unique properties.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C15H17N3O6 |
|---|---|
分子量 |
335.31 g/mol |
IUPAC名 |
(1S,2R)-2-[[(2-nitrobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17N3O6/c19-13(9-5-1-2-6-10(9)15(21)22)16-17-14(20)11-7-3-4-8-12(11)18(23)24/h3-4,7-10H,1-2,5-6H2,(H,16,19)(H,17,20)(H,21,22)/t9-,10+/m1/s1 |
InChIキー |
PIYFLKYHFBOGIR-ZJUUUORDSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


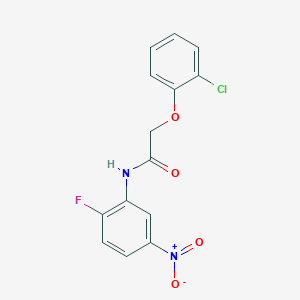
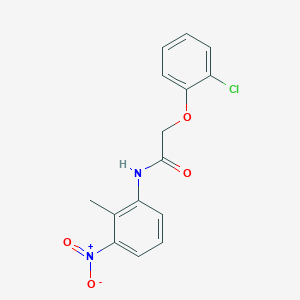
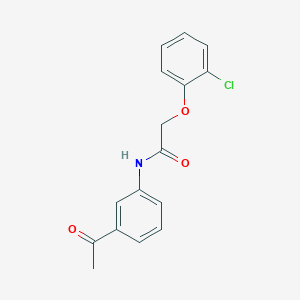
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B321215.png)
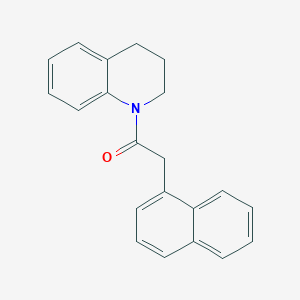
![2-(1-naphthyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321218.png)
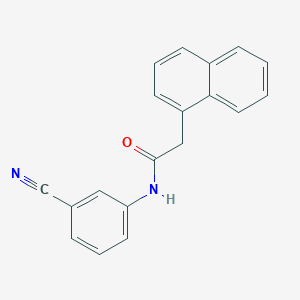
![2-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B321221.png)

![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321227.png)
![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321228.png)
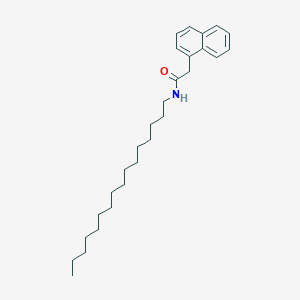
![2-(2-chlorophenoxy)-N-(2-{[(2-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321231.png)
